molecular formula C15H10NNaO3 B1669613 Camedon CAS No. 58880-43-6

Camedon

Cat. No. B1669613
CAS RN: 58880-43-6
M. Wt: 275.23 g/mol
InChI Key: FQMLTEAEJZVTAJ-UHFFFAOYSA-M
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Description

Cridanimod is an inducer of type I interferon (IFN) production. It induces IRF3 phosphorylation, IFN-β production, and NF-κB activation in wild-type, but not in stimulator of interferon genes (STING) mutant, murine macrophages. In vivo, cridanimod (112-1,792 mg/kg) increases plasma levels of IFN in weanling and adult mice. Cridanimod inhibits viral infection in mouse models of Semliki forest, coxsackie B1, Columbia SK, herpes, and pseudorabies viruses with protective doses (PD50s) ranging from 17-320 mg/kg. It increases uterine expression of estrogen and progesterone receptors in ovariectomized rats. Cridanimod also reverses tamoxifen-induced decreases in progesterone receptor expression in young rats.
Cridanimod, also known as XBIO-101, is a small molecule that can increase progesterone receptor (PR) expression, with potential antineoplastic adjuvant activity. Cridanimod is able to induce the expression of PR in endometrial cancer. This could increase the sensitivity of endometrial cancer cells to progestin monotherapy. In combination with a progestin, cancer cells could be eradicated through increased PR-mediated signaling, leading to an inhibition of luteinizing hormone (LH) release from the pituitary gland, via a negative feedback mechanism, and, eventually, an inhibition of estrogen release from the ovaries. This leads to an inhibition of cellular growth in estrogen-dependent tumor cells.

Scientific Research Applications

The Role of Comedones in Acne Vulgaris

This research examines the composition of comedones, focusing on their structural integrity and components, notably keratin. The study highlights the process of collecting and analyzing comedones from acne patients, revealing insights into their makeup and potential role in acne development (M. Smith, 1962).

Genetic Factors in Familial Comedones Syndrome

A study identified a specific genetic mutation responsible for familial comedones syndrome, an autosomal dominant skin disorder. This groundbreaking research points to the genetic underpinnings of comedone formation and opens avenues for targeted treatments (W. Panmontha et al., 2015).

Strategic Targets in Acne: Comedone Formation

This investigation revisits the mechanisms leading to comedone formation, the primary acne lesion. It discusses the role of LRIG1+ sebaceous stem cells and the factors contributing to the transformation of a normal sebaceous gland into a microcomedone (J. Saurat, 2015).

Complement Activation by Comedones

Research demonstrates that comedones can activate complement pathways, suggesting an immune response component in acne vulgaris. This study provides insight into how comedones interact with the immune system, potentially contributing to inflammatory acne (G. Webster et al., 1979).

Comedonal and Cystic Fibrofolliculomas in Birt-Hogg-Dube Syndrome

A study explores the occurrence of comedonal or cystic fibrofolliculomas in Birt-Hogg-Dube syndrome, expanding the understanding of this condition. It suggests that these lesions could serve as early diagnostic clues for the syndrome, emphasizing the importance of recognizing dermatological manifestations in genetic disorders (O. Aivaz et al., 2015).

properties

IUPAC Name

sodium;2-(9-oxoacridin-10-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3.Na/c17-14(18)9-16-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)16;/h1-8H,9H2,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMLTEAEJZVTAJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38609-97-1 (Parent)
Record name Camedon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10932383
Record name Sodium (9-oxoacridin-10(9H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Camedon

CAS RN

58880-43-6, 144696-36-6
Record name Camedon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Camedon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144696366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (9-oxoacridin-10(9H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CRIDANIMOD SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54W868ROLR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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